molecular formula C11H14N2O B11813232 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine

Cat. No.: B11813232
M. Wt: 190.24 g/mol
InChI Key: YTAFLTRZOBTCNE-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is a heterocyclic organic compound with the molecular formula C11H14N2O It features a pyridine ring substituted with a methoxy group and a methyl group, along with a pyrrolidine ring fused to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-3-methylpyridine with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or tetrahydropyridine derivative.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-(1-pyrrolin-2-yl)-:

    2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyridine ring fused to a pyrrolidine ring, but with different substituents.

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine

InChI

InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3

InChI Key

YTAFLTRZOBTCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2=NCCC2

Origin of Product

United States

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